molecular formula C14H12F2N2O4S B13455557 N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide

N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide

Cat. No.: B13455557
M. Wt: 342.32 g/mol
InChI Key: XWVGILWXNSEOAA-UHFFFAOYSA-N
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Description

N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide is a chemical compound known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide typically involves the reaction of 2,4-difluorobenzenesulfonamide with 2-hydroxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production requirements, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with modified functional groups .

Mechanism of Action

The mechanism of action of N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological functions . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12F2N2O4S

Molecular Weight

342.32 g/mol

IUPAC Name

N-[5-[(2,4-difluorophenyl)sulfonylamino]-2-hydroxyphenyl]acetamide

InChI

InChI=1S/C14H12F2N2O4S/c1-8(19)17-12-7-10(3-4-13(12)20)18-23(21,22)14-5-2-9(15)6-11(14)16/h2-7,18,20H,1H3,(H,17,19)

InChI Key

XWVGILWXNSEOAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)O

Origin of Product

United States

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